molecular formula C9H14ClNO4 B1374939 Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate CAS No. 1009368-28-8

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate

Cat. No.: B1374939
CAS No.: 1009368-28-8
M. Wt: 235.66 g/mol
InChI Key: PMFUNKVMRLFUJD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is a chemical compound with the molecular formula C9H14ClNO4. It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a chlorocarbonyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Safety and Hazards

The safety data sheet (SDS) for Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is available . It’s important to handle this compound with care, avoid contact with skin and eyes, and ensure adequate ventilation .

Future Directions

The future directions of Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate are not clear from the available information. It’s likely that this compound will continue to be used in scientific research and development .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions. The nature of these interactions can vary, but they often involve binding to the active site of enzymes or interacting with protein domains that regulate enzyme activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. It may also interact with transcription factors or other regulatory proteins, leading to changes in gene expression. These molecular interactions ultimately result in the observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as organ damage or altered physiological function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within cells. These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Azetidine-1-carboxylic acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of amides or esters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, when reacting with an amine, the compound forms an amide, which may act as an enzyme inhibitor or a ligand for biological receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity compared to compounds with larger ring systems. This uniqueness makes it valuable in the synthesis of specific target molecules and in applications where the azetidine ring’s properties are advantageous .

Properties

IUPAC Name

tert-butyl 3-carbonochloridoyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO4/c1-9(2,3)15-8(13)11-4-6(5-11)14-7(10)12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUNKVMRLFUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009368-28-8
Record name tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxy-1-Boc azetidine (21; 350 mg, 2.023 mmol) and DIPEA (1.3 ml, 7.080 mmol) in THF (5 ml) at 0° C. was slowly added triphosgene (898 mg, 3.034 mmol). The resulting mixture was stirred for 2 hr at RT. After completion of the reaction, the reaction mixture was filtered and washed with fresh THF to get rid of inorganic salts. The filtrate was concentrated under reduced pressure to get crude product 61 in 55% yield. The crude product, thus obtained, was immediately used for the next reaction.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
898 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.